Acetic acid,ammonium copper salt

Description

Systematic IUPAC Nomenclature and Molecular Composition

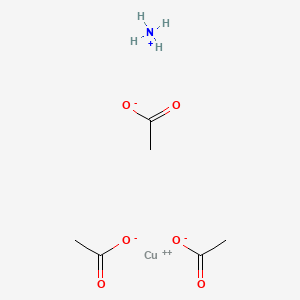

The systematic IUPAC name for copper ammonium acetate is ammonium copper(II) acetate , reflecting its ionic constituents: ammonium (NH₄⁺), copper(II) (Cu²⁺), and acetate (CH₃COO⁻) ions. As a double salt, its molecular formula is inferred as (NH₄)₂Cu(CH₃COO)₄ , balancing charges such that two ammonium cations (+1 each) and one copper(II) cation (+2) counterbalance four acetate anions (-1 each).

The compound’s molecular composition aligns with structurally analogous double salts like copper(II)-ammonium sulfate [(NH₄)₂Cu(SO₄)₂·6H₂O]. In copper ammonium acetate, the acetate ligands likely adopt bridging or terminal coordination modes around the copper center, as observed in copper(II) acetate’s dimeric structure. The presence of ammonium ions introduces additional hydrogen-bonding interactions, which may stabilize the crystal lattice.

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | (NH₄)₂Cu(CH₃COO)₄ | |

| Molecular Weight | 337.81 g/mol (anhydrous) | |

| Charge Balance | 2 NH₄⁺ + 1 Cu²⁺ = 4 CH₃COO⁻ |

CAS Registry Numbers and Alternative Nomenclature Systems

Copper ammonium acetate is not assigned a unique CAS Registry Number in widely accessible databases, though its components and analogs are well-documented. For example:

Alternative nomenclature systems describe the compound as diammonium tetrakis(acetato)cuprate(II) under IUPAC coordination compound rules or cupric ammonium acetate in common usage. Historical names like "verdigris" (a mixed copper-acetate mineral) are chemically distinct but highlight the role of acetate in copper complexes.

Structural Relationship to Copper Acetate Polymorphs

Copper ammonium acetate shares structural motifs with copper(II) acetate polymorphs, particularly the paddle-wheel dimeric units observed in anhydrous Cu(CH₃COO)₂. In these dimers, two copper centers are bridged by four acetate ligands, with axial positions occupied by weakly bound water or solvent molecules. Introducing ammonium ions disrupts this dimeric structure, instead forming a lattice where NH₄⁺ ions occupy interstitial sites or participate in hydrogen bonding with acetate groups.

Crystallographic studies of related double salts, such as copper(II)-ammonium sulfate, reveal monoclinic systems with ammonium ions integrated into the hydrated framework. Similarly, copper ammonium acetate likely crystallizes in a hydrated form, with water molecules mediating interactions between ionic species. This structural adaptability mirrors the behavior of copper(II) acetate, which exists as both anhydrous and monohydrate polymorphs.

Properties

Molecular Formula |

C6H13CuNO6 |

|---|---|

Molecular Weight |

258.72 g/mol |

IUPAC Name |

azanium;copper;triacetate |

InChI |

InChI=1S/3C2H4O2.Cu.H3N/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H3/q;;;+2;/p-2 |

InChI Key |

TYFZEZROZITSNY-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, ammonium copper salt typically involves the reaction of copper salts with ammonium acetate in an aqueous solution. One common method is to dissolve copper(II) acetate in water and then add ammonium hydroxide to the solution. The reaction proceeds as follows:

[ \text{Cu(CH}_3\text{COO)}_2 + 2 \text{NH}_4\text{OH} \rightarrow \text{Cu(NH}_4\text{)}_2(\text{CH}_3\text{COO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of acetic acid, ammonium copper salt can be scaled up by using larger reactors and more controlled conditions. The process involves careful monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Copper(II) in this compound acts as an oxidizing agent, particularly in organic synthesis. For example, it facilitates the oxidation of terminal alkynes to 1,3-diynes via the Eglinton reaction :

This reaction proceeds through the formation of copper(I) acetylide intermediates, which dimerize upon oxidation .

Key Conditions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkyne coupling | Terminal alkynes, 60–80°C | 1,3-Diynes |

| Alcohol oxidation | Aqueous acidic conditions | Ketones or carboxylic acids |

Reduction Reactions

The Cu²⁺ center can be reduced to Cu⁺ or Cu⁰ under specific conditions. For instance, heating the compound with metallic copper yields copper(I) acetate:

This reduction is utilized in catalytic cycles where copper oscillates between oxidation states .

Substitution and Ligand Exchange

The acetate and ammonium ligands are labile, allowing substitution with stronger field ligands like ethylenediamine (en) or ammonia:

Such reactions are critical in synthesizing coordination complexes for catalysis or material science.

Carbon-Heteroatom Bond Formation

The compound catalyzes hydroamination reactions, enabling the addition of amines to acrylonitrile:

This is pivotal in synthesizing ynamines and nitriles .

Acid-Base Reactions

In aqueous solutions, the compound undergoes hydrolysis to form basic copper acetate:

This property is exploited in corrosion inhibition and pigment synthesis .

Reaction Kinetics and Thermodynamics

Studies show that reaction rates depend on:

-

Solvent polarity : Polar solvents enhance ligand dissociation.

-

Temperature : Optimal activity occurs between 50–80°C.

-

pH : Neutral to slightly basic conditions (pH 7–8) stabilize the copper complex .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Alkyne coupling | 70°C, DMF solvent | 85–92 | High |

| Amine substitution | RT, aqueous NH₃ | 78 | Moderate |

| Reduction to Cu(I) | 120°C, metallic Cu | 95 | High |

Mechanistic Insights

Scientific Research Applications

Acetic acid, ammonium copper salt has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.

Biology: Employed in studies involving copper metabolism and enzyme activity.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Utilized in the production of high-quality graphene and as a precursor for other copper-based materials

Mechanism of Action

The mechanism of action of acetic acid, ammonium copper salt involves its ability to interact with various molecular targets:

Molecular Targets: Copper ions can bind to proteins and enzymes, affecting their activity.

Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetic acid, ammonium copper(1+) salt (2:1:1)

- Molecular Formula: C₄H₁₀CuNO₄

- Molecular Weight : 199.673 g/mol

- Synonyms: Ammonium cuprous diacetate, Cuprous ammonium acetate, Copper ammonium acetate .

Structure and Synthesis :

The compound consists of a cuprous (Cu⁺) ion coordinated with two acetate anions (CH₃COO⁻) and one ammonium cation (NH₄⁺). It is synthesized via the reaction of copper(I) oxide or copper metal with acetic acid and ammonium hydroxide under controlled conditions.

Properties :

- Solubility : Highly soluble in water and polar solvents due to ionic interactions.

- Oxidation State : Copper exists in the +1 oxidation state, distinguishing it from cupric (Cu²⁺) salts.

- Applications : Used in catalysis, graphene synthesis (via copper foil pretreatment), and as a precursor in organic reactions .

Comparison with Similar Compounds

Copper(II) Acetate Monohydrate

Key Differences :

Ammonium Acetate (CH₃COONH₄)

| Property | Acetic Acid, Ammonium Copper Salt | Ammonium Acetate |

|---|---|---|

| Molecular Formula | C₄H₁₀CuNO₄ | C₂H₇NO₂ |

| Metal Content | Contains Cu⁺ | No metal |

| Solubility in Water | High | 1,480 g/L (20°C) |

| Applications | Catalysis, nanomaterials | Buffer in HPLC, preservative |

Functional Contrast :

- Role of Copper : The presence of Cu⁺ in the ammonium copper salt enables redox-active applications, such as electron transfer in catalytic cycles, absent in ammonium acetate.

- Biological Use: Ammonium acetate is non-toxic and used in pharmaceuticals, whereas the copper salt’s toxicity limits its biological applications .

Ammoniated Copper Sulfate ([Cu(NH₃)₄]SO₄·H₂O)

| Property | Acetic Acid, Ammonium Copper Salt | Ammoniated Copper Sulfate |

|---|---|---|

| Anion | Acetate | Sulfate |

| Coordination | Cu⁺ with NH₄⁺ and acetate | Cu²⁺ with NH₃ ligands |

| Stability | Air-stable | Decomposes in air (loses NH₃) |

| Applications | Electronics, catalysis | Historical use in dyes, textiles |

Chemical Behavior :

Catalytic Performance

- Redox Reactions : The Cu⁺/Cu²⁺ redox pair in ammonium copper salt facilitates electron transfer in organic reactions, such as the amidation of acid chlorides to primary amides .

Biological Activity

Acetic acid, ammonium copper salt (also referred to as copper(II) acetate) is a compound that has garnered interest due to its biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in medicine and agriculture.

Overview of Acetic Acid, Ammonium Copper Salt

Acetic acid, ammonium copper salt is formed from the reaction of acetic acid with copper(II) acetate. Copper salts are known for their broad-spectrum antimicrobial properties, which can be enhanced when combined with organic acids like acetic acid. The synergistic effects of these compounds can lead to increased permeability of bacterial membranes and enhanced metal ion influx, contributing to their bactericidal activities.

The biological activity of acetic acid, ammonium copper salt primarily involves:

- Metal Ion Synergy : Copper ions interact with organic acids to form complexes that facilitate the transport of these ions across bacterial membranes. This increases the intracellular concentration of copper, leading to toxicity in bacteria .

- Membrane Disruption : The presence of acetic acid enhances the permeability of bacterial membranes, allowing for greater uptake of copper ions. This results in oxidative stress and disruption of cellular functions .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

In Vitro Studies

Numerous studies have documented the antimicrobial efficacy of acetic acid, ammonium copper salt:

- Broad-Spectrum Activity : Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that low concentrations of copper combined with acetic acid could inhibit bacterial growth by up to 1000-fold compared to controls .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 1.0 mM |

| Pseudomonas aeruginosa | 2.0 mM |

Case Studies

- Food Preservation : A study explored the use of acetic acid, ammonium copper salt as a preservative in food products. The results showed a significant reduction in microbial load in treated samples compared to untreated controls.

- Agricultural Applications : In agricultural settings, this compound has been tested as a fungicide and bactericide. It effectively reduced the incidence of plant pathogens in crops while being less toxic to beneficial microorganisms .

Toxicity and Safety Profile

While acetic acid, ammonium copper salt shows promising antimicrobial activity, its safety profile must be considered:

- Low Hemolytic Toxicity : Research indicates that polymeric quaternary ammonium compounds derived from similar structures exhibit low hemolytic toxicity while maintaining strong antibacterial properties .

- Environmental Impact : The use of copper salts in agriculture raises concerns regarding environmental contamination; thus, careful management is necessary.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ammonium copper acetate salts, and how can purity be ensured for analytical applications?

- Methodology : Ammonium copper acetate salts are typically synthesized by neutralizing acetic acid with ammonia or ammonium carbonate in aqueous solutions. For example, ammonium acetate (CH₃COONH₄) is prepared by reacting glacial acetic acid with ammonia under controlled pH (6.5–7.5) . To ensure purity, recrystallization from ethanol or water is recommended, followed by vacuum drying. Analytical techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) can confirm crystallinity and functional groups .

Q. How can researchers confirm the formation of copper(II) ferrocyanide in reactions involving acetic acid and copper salts?

- Methodology : When acetic acid and potassium ferrocyanide (K₄[Fe(CN)₆]) are added to a copper salt (e.g., CuSO₄), a chocolate-brown precipitate of Cu₂[Fe(CN)₆] forms. Confirmatory tests include:

- Colorimetric analysis : The precipitate’s distinct reddish-brown hue differentiates it from other copper compounds like basic copper sulfate .

- Elemental analysis : Energy-dispersive X-ray spectroscopy (EDS) can verify the presence of Cu, Fe, and CN⁻ ions .

Q. What solubility characteristics of ammonium copper acetate are critical for designing aqueous reaction systems?

- Key Data : Ammonium acetate is highly soluble in water (1480 g/L at 20°C) and ethanol but insoluble in acetone. Its pH in solution is neutral (~7), making it suitable for buffered reactions. Researchers should note its hygroscopic nature, which requires anhydrous storage to prevent unintended hydrolysis .

Advanced Research Questions

Q. What experimental factors influence the precipitation efficiency of copper-based compounds in acetic acid-ammonium salt systems?

- Critical Variables :

- pH : Optimal precipitation of Cu₂[Fe(CN)₆] occurs at pH 3–4, where Cu²⁺ remains soluble but reacts efficiently with [Fe(CN)₆]⁴⁻ .

- Ionic strength : High salt concentrations (e.g., NaCl) can accelerate reaction kinetics by increasing ionic activity, as observed in copper oxide dissolution experiments .

- Temperature : Elevated temperatures (50–70°C) improve crystallinity but may decompose ammonia, requiring careful thermal control .

Q. How can researchers resolve contradictions in data regarding the catalytic role of ammonium salts in copper-acetic acid reactions?

- Case Study : In lab studies, ammonium acetate enhances the attractiveness of AMPu (a fruit fly lure) under starvation conditions, but field tests show reduced efficacy when combined with acetic acid .

- Resolution Strategy :

- Controlled variable testing : Isolate environmental factors (e.g., humidity, competing odors) that alter volatile release rates in field settings.

- Gas chromatography-mass spectrometry (GC-MS) : Quantify ammonia and acetic acid vapor concentrations in lab vs. field conditions to identify discrepancies .

Q. What advanced techniques are suitable for analyzing copper speciation in ammonium acetate buffer systems?

- Methodology :

- Cyclic voltammetry : Measures redox behavior of Cu²⁺/Cu⁺ transitions in buffered solutions.

- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., Cu-acetate complexes at ~260–280 nm) .

- Extended X-ray absorption fine structure (EXAFS) : Provides atomic-level details of copper coordination environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.